N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide
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Overview
Description
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Hydrazino Linkage: The hydrazino linkage is formed by reacting the sulfonamide derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biological Studies: The compound is used in research to study its effects on various biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler compound with a similar piperidine ring structure.
Pyridine-3-sulfonamide: A compound with a similar sulfonamide group attached to a pyridine ring.
Hydrazinopyridine: A compound with a similar hydrazino linkage attached to a pyridine ring.
Uniqueness
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide is unique due to its combination of structural features, including the pyridine ring, sulfonamide group, and hydrazino linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-13-20(18,19)11-4-3-7-14-12(11)16-15-10-5-8-17(2)9-6-10/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBTCXLWPGDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NN=C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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